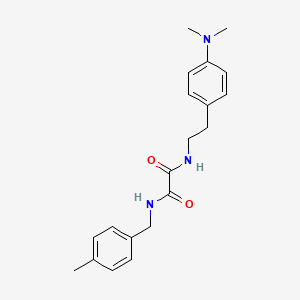

N1-(4-(dimethylamino)phenethyl)-N2-(4-methylbenzyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-15-4-6-17(7-5-15)14-22-20(25)19(24)21-13-12-16-8-10-18(11-9-16)23(2)3/h4-11H,12-14H2,1-3H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHGQSSSXQFRMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(dimethylamino)phenethyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-(dimethylamino)phenethylamine with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 4-methylbenzylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(dimethylamino)phenethyl)-N2-(4-methylbenzyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N1-(4-(dimethylamino)phenethyl)-N2-(4-methylbenzyl)oxalamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N1-(4-(dimethylamino)phenethyl)-N2-(4-methylbenzyl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, while the oxalamide core can form stable complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Modifications and Their Implications

N1-(4-(dimethylamino)phenethyl)-N2-(4-ethoxyphenyl)oxalamide (CAS: 954069-10-4)

- Structural Difference : The 4-methylbenzyl group in the target compound is replaced with a 4-ethoxyphenyl group.

- The molecular weight (355.4 g/mol) is slightly lower than the target compound’s (estimated ~370–380 g/mol), which may affect membrane permeability .

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide (CAS: 941869-29-0)

- Structural Difference: Incorporation of a morpholino ring and a dimethylamino-substituted phenethyl chain.

- Impact: The morpholino group introduces a polar heterocycle, likely improving water solubility and binding affinity to enzymes like soluble epoxide hydrolase. The higher molecular weight (424.5 g/mol) suggests reduced bioavailability compared to the target compound .

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS: 745047-53-4)

- Structural Difference : Features dimethoxybenzyl and pyridinylethyl groups.

- Biological Relevance: A potent umami flavoring agent with a NOEL (No Observed Effect Level) of 100 mg/kg bw/day in rats. Its safety margin (>33 million) highlights the low toxicity profile of oxalamides with methoxy and heteroaromatic substituents .

N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FL-no: 16.101)

Physicochemical Properties

- Melting Points : Oxalamides in exhibit melting points ranging from 97°C to 210°C, influenced by substituent bulk and symmetry. The target compound’s 4-methylbenzyl group may confer a moderate melting point (~150–180°C), balancing crystallinity and solubility .

- Molecular Weight : The target compound’s molecular weight (~370–380 g/mol) is intermediate compared to analogs like CAS 941914-01-8 (454.5 g/mol) and CAS 954069-10-4 (355.4 g/mol), suggesting a balance between bioavailability and metabolic stability .

Metabolic Pathways

- Hydrolysis : Oxalamides are typically hydrolyzed to oxalic acid and amines. The 4-methylbenzyl group may slow hydrolysis compared to methoxy-substituted analogs, extending half-life .

- Oxidation: The dimethylamino group is susceptible to N-demethylation, a common metabolic pathway that could generate polar metabolites for excretion .

Biological Activity

N1-(4-(dimethylamino)phenethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic organic compound notable for its oxalamide functional group. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and biochemistry. This article will explore the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₃N₃O₂, with a molecular weight of approximately 382.5 g/mol. The structure consists of a dimethylamino group attached to a phenethyl moiety and a 4-methylbenzyl group, contributing to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₂ |

| Molecular Weight | 382.5 g/mol |

| Functional Groups | Oxalamide |

| Solubility | Soluble in DMSO |

This compound exhibits promising interactions with biological macromolecules. The dimethylamino group enhances hydrogen bonding and electrostatic interactions, while the hydrophobic nature of the 4-methylbenzyl group increases binding affinity to target proteins and enzymes. These interactions are crucial for modulating biological activities.

Therapeutic Applications

Research indicates that this compound may have potential therapeutic applications, particularly in cancer treatment and neuroprotection:

- Cancer Treatment : Preliminary studies suggest that compounds similar to this compound can inhibit histone deacetylases (HDACs), which are involved in cancer cell proliferation. For instance, a related compound demonstrated significant antitumor activity in xenograft models, indicating that this class of compounds may serve as effective anticancer agents .

- Neuroprotection : Studies on similar oxindole derivatives have shown neuroprotective effects against oxidative stress-induced neuronal cell death. These compounds significantly suppressed neuronal cell death in vitro, suggesting that this compound may also exhibit neuroprotective properties .

Case Studies

- Antitumor Activity : A study evaluated the effects of related compounds on human myelodysplastic syndrome cell lines, showing that they effectively increased intracellular acetyl-histone levels and induced apoptosis. This suggests that this compound may similarly induce apoptosis in cancer cells .

- Neuroprotective Effects : Another study highlighted the synthesis of oxindole derivatives that showed significant suppression of neuronal cell death induced by oxidative stress, indicating potential applications for neurodegenerative diseases .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.